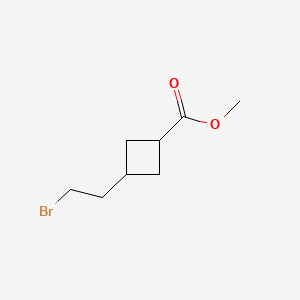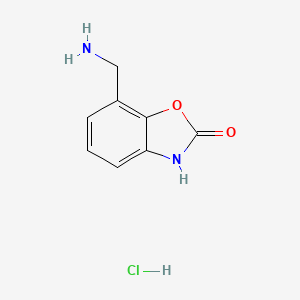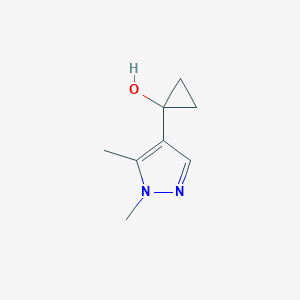
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H12N2O It features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with two methyl groups
Méthodes De Préparation
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol include:
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-amine
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Compared to these compounds, this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9-10(6)2)8(11)3-4-8/h5,11H,3-4H2,1-2H3 |
Clé InChI |
MHZPHSQYMVWCNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


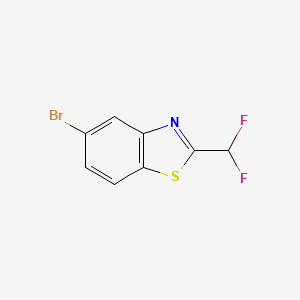
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

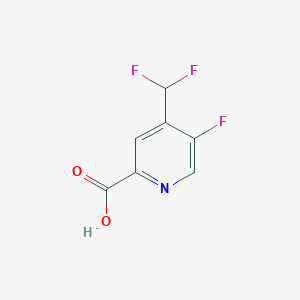

![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)


![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
